Phenprobamate

Catalog No.
S596426
CAS No.
673-31-4
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenprobamate

CAS Number

673-31-4

Product Name

Phenprobamate

IUPAC Name

3-phenylpropyl carbamate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)

InChI Key

CAMYKONBWHRPDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC(=O)N

Synonyms

3-phenylpropylcarbamate, Gamaquil, phenprobamate

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)N

The exact mass of the compound Phenprobamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenprobamate (3-phenylpropyl carbamate) is a centrally acting skeletal muscle relaxant and anxiolytic compound utilized primarily as an active pharmaceutical ingredient (API) and analytical reference standard. Characterized by a melting point of 101–104 °C and an elimination half-life of 5–8 hours, this single-carbamate derivative exhibits high lipophilicity, rendering it soluble in ethanol, chloroform, and propylene glycol, while remaining practically insoluble in water. For industrial and scientific buyers, phenprobamate serves as a critical structural baseline for carbamate-class pharmacology and analytical screening, offering a distinct metabolic and regulatory profile compared to aliphatic dicarbamates .

Substituting phenprobamate with common in-class alternatives like carisoprodol or meprobamate introduces severe regulatory and physicochemical deviations. Carisoprodol is a prodrug that metabolizes directly into meprobamate, a Schedule IV controlled substance with high abuse liability and stringent procurement, storage, and handling requirements. In contrast, phenprobamate undergoes oxidative biotransformation to benzoic acid and is excreted as hippuric acid, entirely bypassing the meprobamate metabolic pathway. Furthermore, the thermal and solubility profiles differ significantly; carisoprodol's lower melting point (92–95 °C) alters solid-state processability, while meprobamate's aliphatic structure changes solvent compatibility. Therefore, for assays or formulations requiring a non-meprobamate-generating carbamate with higher thermal stability, substitution is not viable [1].

Metabolic Pathway and Regulatory Compliance

Phenprobamate is metabolized via oxidative degradation to benzoic acid and excreted as hippuric acid, whereas carisoprodol is metabolized directly into meprobamate, a strictly controlled substance. This metabolic divergence means phenprobamate avoids the controlled-substance regulatory burden associated with meprobamate generation[1].

Evidence DimensionMetabolite Generation and Regulatory Status
Target Compound DataPhenprobamate: Metabolizes to benzoic/hippuric acid (Non-controlled in many major jurisdictions)
Comparator Or BaselineCarisoprodol: Metabolizes to meprobamate (Schedule IV controlled substance)
Quantified DifferenceEliminates meprobamate-related compliance and handling restrictions
ConditionsIn vivo metabolism and standard regulatory classification

Allows facilities to procure and utilize a carbamate muscle relaxant standard without triggering the stringent security and auditing requirements of Schedule IV substances.

Thermal Stability and Solid-State Processability

Thermal characterization shows that phenprobamate possesses a melting point of 101–104 °C, which is notably higher than that of carisoprodol (92–95 °C). This roughly 10 °C difference provides a wider thermal margin during high-shear granulation and other heat-generating manufacturing processes [1].

Evidence DimensionMelting Point
Target Compound DataPhenprobamate: 101–104 °C
Comparator Or BaselineCarisoprodol: 92–95 °C
Quantified Difference+6 to +12 °C higher thermal threshold before phase transition
ConditionsStandard atmospheric pressure thermal analysis

Prevents premature melting and agglomeration during high-temperature milling or hot-melt extrusion, ensuring better batch-to-batch reproducibility.

Lipophilicity and Solvent Compatibility

Unlike aliphatic dicarbamates such as meprobamate, phenprobamate incorporates a phenylpropyl group that significantly enhances its lipophilicity. This structural feature allows phenprobamate to be highly soluble in non-polar and moderately polar solvents like chloroform and propylene glycol, whereas water solubility remains negligible [1].

Evidence DimensionStructural Lipophilicity and Solubility
Target Compound DataPhenprobamate: Single carbamate with lipophilic phenyl ring (Soluble in chloroform/propylene glycol)
Comparator Or BaselineMeprobamate: Aliphatic dicarbamate (Lacks aromatic ring)
Quantified DifferenceEnhanced compatibility with lipophilic excipients and non-aqueous extraction solvents
ConditionsStandard laboratory solvent solubility assays at room temperature

Enables higher loading capacities in lipid-based drug delivery systems and facilitates cleaner liquid-liquid extractions in toxicological screening.

Non-Controlled Reference Standard for Toxicological Screening

Due to its distinct metabolic pathway that does not yield meprobamate, phenprobamate is an ideal reference standard for forensic and toxicological assays requiring a carbamate baseline without the regulatory overhead of Schedule IV handling [1].

High-Shear Solid Dosage Manufacturing

The 101–104 °C melting point makes phenprobamate superior to carisoprodol for solid-state formulations that involve high-friction or high-temperature processing steps, minimizing the risk of premature phase transitions[2].

Lipid-Based Formulation Development

Its enhanced lipophilicity, driven by the phenylpropyl group, makes phenprobamate the preferred carbamate for testing solubility and release kinetics in propylene glycol and lipid-matrix drug delivery systems[3].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

LogP

1.96 (LogP)

Melting Point

102.0 °C

UNII

UJZ473TPS0

Other CAS

673-31-4

Wikipedia

Phenprobamate

Phenprobamate dependence: a case report

Bahadir Demir, Yasemin Demir, Ihsan Aksoy, Osman Hasan Tahsin Kilic, Volkan Gucyetmez, Haluk A Savas
PMID: 25727392   DOI: 10.1016/j.addbeh.2015.01.037

Abstract

Phenprobamate (3-phenylpropylcarbamate) is a centrally acting muscle relaxant with mild sedative and anticonvulsant effects. Muscle relaxants can enhance and prolong the effect of narcotic drugs and enable to obtain same effect with a smaller amount of alcohol or illicit substance. Almost all of the centrally acting muscle relaxants have varying sedative effects on which their abuse potential mainly depends. Data related to abuse of carisoprodol, meprobamate, baclofen takes place in the literature. However, to our knowledge this is the first case report about abuse of and tolerance to phenprobamate. We aimed to attract attention to important points of prescribing drugs that have abuse potential like in our case who was using up to 16000 mg/day phenprobamate.


Plasmapheresis is useful in phenprobamate overdose

Mucahit Emet, Sahin Aslan, Zeynep Gokcan Cakir, Abdullah Uyanik, Mustafa Uzkeser, Ahmet Hacimuftuoglu, Habip Emre
PMID: 19497474   DOI: 10.1016/j.ajem.2008.08.022

Abstract

Although previous scientific articles claim that morbidity and mortality are low in pure skeletal muscle relaxant ingestion, this is the 10th leading cause of death recently; however, this represents only a 2.1% ratio in adult toxic exposures in the United States. We report the case of a patient with phenprobamate overdose whose neurologic and psychiatric symptoms were the dominant findings. We were unable to perform hemoperfusion because of insufficient equipment. Thus, the patient was taken to for hemodialysis for 3 hours. However, the clinical response was inadequate. Furthermore, plasmapheresis was applied using 12 U of fresh frozen plasma for the consecutive 2 days. This caused resolution of neurologic and psychiatric symptoms. The patient was released with no residual complication on the fifth day of admission. We conclude that in phenprobamate intoxication, if hemoperfusion is impossible, plasmapheresis seems to be the best modality.


[ON A NEW MUSCLE RELAXANT, GAMMA-PHENYLPROPYL CARBAMATE ACTING ON THE CENTRAL NERVOUS SYSTEM]

S OBUCHI, K NODA, T ABE, A UEHARA
PMID: 14154864   DOI:

Abstract




[REPORT ON EXPERIENCES WITH THE USE OF GAMAQUIL IN OBSTETRICS]

F J HAMMEN, D HEHNEN
PMID: 14133385   DOI:

Abstract




[Clinical and double blind trials with MH 532 (Gamaquil) in tension headache]

G BRAM
PMID: 13872436   DOI:

Abstract




[On the antiphlogistic effect of gamma-phenylpropyl carbamate and some of its derivatives]

O BUECH
PMID: 13805644   DOI:

Abstract




[On the effects of Gamaquil based on observations on a case of suicide]

T KOSTEK
PMID: 13753422   DOI:

Abstract




[On the antiphlogistic effect of 3-phenylpropyl carbamate (MH 532), a new central muscle relaxant with tranquilizing properties]

O BUECH
PMID: 13805643   DOI:

Abstract




[Gamaquil (gamma-phenylpropylcarbamate) in neurological practice]

A ANTON
PMID: 14013350   DOI:

Abstract




[Indications for a new muscle relaxant in ambulatory psychiatry (gamaquil)]

G GARRONE, R TISSOT, P DICK
PMID: 13826678   DOI:

Abstract




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